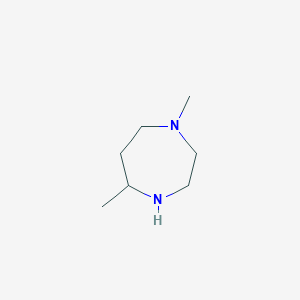

1,5-Dimethyl-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

The study by Maltsev et al. (2021) delves into the synthesis of novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, focusing on their pharmacological properties. The anxiolytic and analgesic potentials of these compounds were evaluated, revealing that certain derivatives exhibited significant analgesic and anxiolytic activities. The high anxiolytic activity of one compound was attributed to its interaction mainly with the benzodiazepine site of the GABAA receptor and the 5-HT2A receptor (Maltsev et al., 2021).

Synthesis and Biological Action

Hara et al. (1978) reported the synthesis of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines, evaluating their central nervous system (CNS) activity. The study found that specific structural modifications enhanced the activity of these compounds, with one derivative being as potent as diazepam in its sedative activities (Hara et al., 1978).

Anxiolytic, Sedative, and Hypnotic Activity

Chinnasamy et al. (2017) synthesized Pyrimidino-4,6-(2,4-Diazepine) derivatives via a green synthesis method, assessing their anxiolytic, sedative, and hypnotic activities. The study indicated that certain derivatives had sedative and hypnotic activities surpassing standard Diazepam, although their anxiolytic activity was lesser (Chinnasamy et al., 2017).

Pharmacokinetic and Pharmacodynamic Alterations

Okiyama et al. (1987) explored how imipramine treatment modified the pharmacokinetics and pharmacodynamics of diazepam in rats, finding alterations in diazepam and its metabolites' concentrations, which affected the anticonvulsant effects of diazepam (Okiyama et al., 1987).

Serotonin-3 Receptor Antagonists

Harada et al. (1995) developed potent serotonin-3 (5-HT3) receptor antagonists, identifying compounds with significant antagonistic activity. The research highlighted the potential therapeutic applications of these compounds in treating conditions associated with 5-HT3 receptors (Harada et al., 1995).

Eigenschaften

IUPAC Name |

1,5-dimethyl-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7-3-5-9(2)6-4-8-7/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHIPTFPIOGDBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124611.png)